Cis-4-Heptenal is an unsaturated aldehyde found naturally in various sources, including oxidized fish oil and cod muscle membrane lipids. [, , ] It is characterized by its distinct fishy and rancid odor, making it a key contributor to undesirable off-flavors in food products like fish oil-enriched mayonnaise and frozen cod fillets. [, ] Its presence in these products is often associated with lipid oxidation, making it a potential marker for assessing the freshness and quality of such food items. [, , ]
Related Compounds
trans,cis-2,4-Heptadienal
Compound Description: trans,cis-2,4-Heptadienal is an unsaturated aldehyde, similar to cis-4-Heptenal, but with two double bonds in its structure. It is a significant contributor to undesirable fishy and rancid off-flavors in food products. []
Relevance: Both cis-4-Heptenal and trans,cis-2,4-Heptadienal are identified as key contributors to fishy off-flavors in oxidizing fish oil. [] The presence of an additional double bond in trans,cis-2,4-Heptadienal may influence its sensory properties and reactivity compared to cis-4-Heptenal.
Hexanal
Compound Description: Hexanal is a six-carbon straight-chain aldehyde often associated with grassy and green odor notes. It is a common product of lipid oxidation in various food items. []
Relevance: Like cis-4-Heptenal, Hexanal serves as an indicator of lipid oxidation. [] Their formation during storage can impact the sensory quality of foods containing unsaturated fatty acids.
trans-2-Octenal
Compound Description: trans-2-Octenal is an eight-carbon unsaturated aldehyde characterized by a distinct fatty and green odor. It is frequently detected in oxidized fats and oils. []
Relevance: trans-2-Octenal, along with cis-4-Heptenal, is monitored as a marker of lipid oxidation in marine oils. [] Both compounds contribute to the overall perception of rancidity and off-flavors.
cis-6-Nonenal
Compound Description: cis-6-Nonenal is a nine-carbon unsaturated aldehyde known for its strong, cucumber-like, and melon-like aroma. It is formed through lipid oxidation pathways, especially in omega-3 rich oils. []
Relevance: As with cis-4-Heptenal, cis-6-Nonenal acts as an indicator of oxidative degradation in oils containing polyunsaturated fatty acids. [] They differ in their sensory properties, with cis-6-Nonenal exhibiting a more vegetal aroma.
trans-2-cis-6-Nonadienal
Compound Description: trans-2-cis-6-Nonadienal is a nine-carbon unsaturated aldehyde with two double bonds, contributing to the aroma profile of oxidized fats and oils. []
Relevance: trans-2-cis-6-Nonadienal, similar to cis-4-Heptenal, is monitored to assess the oxidative state of marine oils. [] The presence of two double bonds in its structure may lead to different reaction pathways and sensory characteristics compared to cis-4-Heptenal.
trans-2-Nonenal
Compound Description: trans-2-Nonenal is a nine-carbon unsaturated aldehyde known for its potent, fatty, and green aroma, often associated with the odor of oxidized fats and oils. []
Relevance: Like cis-4-Heptenal, trans-2-Nonenal serves as an indicator of lipid oxidation. [] They contribute to undesirable off-flavors in foods, with trans-2-Nonenal often associated with a more pronounced green and fatty note.
trans,trans-2,4-Decadienal
Compound Description: trans,trans-2,4-Decadienal is a ten-carbon unsaturated aldehyde with two double bonds. It is a volatile compound generated during lipid oxidation and can contribute to off-flavors. []
Relevance: Both trans,trans-2,4-Decadienal and cis-4-Heptenal are monitored as markers of lipid oxidation. [] The structural differences, specifically the chain length and number of double bonds, can influence their individual sensory attributes and reactivity.
1-Penten-3-one
Compound Description: 1-Penten-3-one is an unsaturated ketone that can contribute to the overall flavor profile of oxidized oils. []
Relevance: While not structurally identical to cis-4-Heptenal, 1-Penten-3-one is a volatile compound also found in oxidized fish oil, suggesting a shared formation pathway. [] Both contribute to the overall sensory profile of oxidized oils.
cis-2-Penten-1-ol
Compound Description: cis-2-Penten-1-ol is an unsaturated alcohol that can be found as a volatile compound in oxidized oils. []
Relevance: Similar to cis-4-Heptenal, cis-2-Penten-1-ol is present in oxidized fish oil and may be related to undesirable flavor changes. [] Although from different chemical classes (aldehyde vs. alcohol), their shared occurrence points to a potential connection in lipid degradation pathways.
cis-3-Hexenal
Compound Description: cis-3-Hexenal is an unsaturated aldehyde known for its green, grassy aroma. It is a common volatile compound found in various plant and food materials, often associated with fresh-cut grass. []
Relevance: cis-3-Hexenal, like cis-4-Heptenal, belongs to the group of unsaturated aldehydes and can contribute to the overall aroma profile of food products. [] Their specific sensory properties and roles in flavor chemistry might differ due to their distinct structures.
1-Octen-3-one
Compound Description: 1-Octen-3-one is an unsaturated ketone known for its mushroom-like, metallic aroma. It is a volatile compound found in various food products, including mushrooms and oxidized oils. []
Relevance: Both 1-Octen-3-one and cis-4-Heptenal are identified as contributors to undesirable off-flavors, particularly in the context of lipid oxidation. []
1,cis-5-Octadien-3-one
Compound Description: 1,cis-5-Octadien-3-one is an unsaturated ketone that can be found in oxidized oils and contribute to their flavor profile. []
Relevance: Like cis-4-Heptenal, 1,cis-5-Octadien-3-one is present in oxidized oils and might play a role in the development of undesirable flavors. [] They differ in their functional groups (aldehyde vs. ketone) and the position of the double bonds, potentially leading to distinct reactivity and sensory characteristics.
1-Octen-3-ol
Compound Description: 1-Octen-3-ol is an unsaturated alcohol known for its earthy and mushroom-like aroma. It is a common volatile compound formed through various metabolic pathways in fungi and plants, also found in oxidized oils. []
Relevance: 1-Octen-3-ol, while being an alcohol and cis-4-Heptenal being an aldehyde, both contribute to the complex aroma profile of oxidized oils. []
5-Methyl-2-phenyl-2-hexenal
Compound Description: 5-Methyl-2-phenyl-2-hexenal is an unsaturated aldehyde with a phenyl group, contributing to the aroma profile of food products. []
Relevance: Both 5-Methyl-2-phenyl-2-hexenal and cis-4-Heptenal are used in combination to enhance the sensory qualities of milk-flavored candies. [] They likely contribute distinct but complementary flavor notes to the overall milk flavor profile.
Classification
cis-4-Heptenal belongs to the class of organic compounds known as aldehydes, specifically unsaturated aldehydes. It is classified under food additives and flavoring agents due to its significant role in enhancing the aroma and taste of various food products.
Synthesis Analysis
Methods of Synthesis
cis-4-Heptenal can be synthesized through several methods:
From Hemiptera Bugs: This method involves extracting the compound from Hemiptera insects. The trans-isomer can be obtained from penten-1-en-3-ol, which is converted into the corresponding vinyl ether.
From (Z)-3-Hexenol: Another synthetic route starts with (Z)-3-hexenol, which undergoes a series of reactions to yield cis-4-Heptenal. This method typically involves dehydration and rearrangement processes.
Industrial Production Methods: While specific industrial production methods are not extensively documented, the aforementioned synthetic routes can be scaled for larger production needs.
Technical Parameters
The synthesis typically requires careful control of reaction conditions such as temperature and pressure to optimize yield and purity. For example, reactions may be conducted under inert atmospheres to prevent oxidation.
Molecular Structure Analysis
Structural Characteristics
The molecular structure of cis-4-Heptenal features a double bond between the fourth and fifth carbon atoms in the chain, leading to its classification as an unsaturated aldehyde. The structure can be represented as follows:
CH3CH2CH=CHCH2CHO
Relevant Data
Molecular Weight: 112.17 g/mol
Boiling Point: Approximately 58 °C at 21 mmHg
Specific Gravity: 0.85 at 20 °C
Refractive Index: 1.43
These properties indicate that cis-4-Heptenal is a relatively light liquid at room temperature, with a moderate boiling point typical for aldehydes.
Chemical Reactions Analysis
Types of Reactions
cis-4-Heptenal is involved in several types of chemical reactions:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: It can undergo reduction reactions yielding alcohols when treated with reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution Reactions: The compound can participate in substitution reactions where functional groups are replaced by other groups depending on the reagents used.
Reaction Conditions
The reaction conditions such as temperature, solvent choice, and catalyst presence are critical for achieving desired outcomes in these reactions.
Mechanism of Action
Target Interaction
cis-4-Heptenal primarily interacts with olfactory receptors in humans and other animals, leading to the perception of its characteristic aroma.
Mode of Action
Upon binding to olfactory receptors, cis-4-Heptenal triggers sensory responses that contribute to flavor perception in foods. This interaction is essential for its role as a flavoring agent in various culinary applications.
Pharmacokinetics
As a flavoring agent recognized as safe by regulatory bodies such as the Joint FAO/WHO Expert Committee on Food Additives, cis-4-Heptenal's pharmacokinetic properties are generally favorable for consumption in food products.
Applications
Scientific Applications
cis-4-Heptenal has several applications across different fields:
Food Chemistry: It plays a significant role in flavor formation during food fermentation processes, enhancing flavors in products like dairy and seafood.
Atmospheric Chemistry: Research has focused on its reaction kinetics with nitrogen oxides, contributing to studies on air quality and pollution.
Biological Studies: Its presence in various food items makes it a subject of interest in food science research aimed at understanding flavor dynamics and consumer preferences.
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